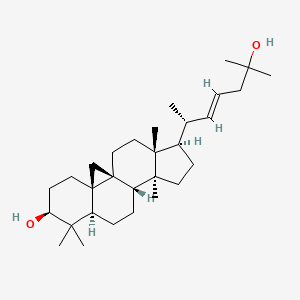

Cycloart-22-en-3,25-diol

Übersicht

Beschreibung

Cycloart-22-ene-3,25-diol is a natural product found in Euphorbia aleppica with data available.

Wissenschaftliche Forschungsanwendungen

Antihyperglykämische Aktivität:

Cycloart-22-en-3,25-diol hat sich als vielversprechend für die Behandlung von Hyperglykämie erwiesen. Forscher haben seine Auswirkungen auf den Blutzuckerspiegel untersucht, insbesondere bei alloxan-induzierten diabetischen Mäusen . Weitere Studien könnten sein Potenzial als natürliches Antidiabetikum untersuchen.

Antioxidative Eigenschaften:

Diese Verbindung zeigt eine robuste antioxidative Aktivität. Sie übertrifft β-Tocopherol in verschiedenen Assays, einschließlich DPPH-Radikalfänger, Reduktionskraft, Superoxidfänger und mehr . Ihre Fähigkeit, freie Radikale zu neutralisieren, macht sie zu einem attraktiven Kandidaten für gesundheitsbezogene Anwendungen.

Antibakterielle und antifungale Wirkungen:

This compound zeigt eine breite antibakterielle Aktivität und starke antifungale Wirkungen gegen Hefepilze. Diese Eigenschaften könnten zur Entwicklung neuer antimikrobieller Wirkstoffe genutzt werden .

Immunmodulation:

Triterpene wie Cycloartanderivate beeinflussen oft das Immunsystem. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, deutet ihre strukturelle Ähnlichkeit mit anderen immunmodulatorischen Triterpenen auf potenzielle immunmodulatorische Wirkungen hin .

Neuroprotektives Potenzial:

Obwohl nicht umfassend untersucht, wurden Cycloartantriterpene mit Neuroprotektion in Verbindung gebracht. Die Untersuchung der Auswirkungen von this compound auf die neuronale Gesundheit könnte wertvolle Erkenntnisse liefern .

Antitumoraktivität:

Obwohl die Forschung zu dieser spezifischen Verbindung spärlich ist, haben verwandte Cycloartanderivate Antitumorwirkungen gezeigt. Weitere Untersuchungen könnten ihr Potenzial in der Krebstherapie aufdecken .

Wirkmechanismus

Target of Action

Cycloart-22-ene-3,25-diol is a natural crystalline triterpene The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been suggested that it exhibits anti-inflammatory activity and shows inhibitory activity against COX-2 . It also appears to have a weak inhibitory effect against acetylcholinesterase . These interactions suggest that the compound may modulate inflammatory responses and neurotransmission, but more research is needed to confirm these effects and elucidate the underlying mechanisms.

Biochemical Pathways

Given its reported anti-inflammatory activity , it may influence pathways related to inflammation and immune response. Its potential inhibitory effects on COX-2 suggest that it could affect prostaglandin synthesis, a key process in the inflammatory response.

Result of Action

Cycloart-22-ene-3,25-diol has been reported to have anti-inflammatory activity . It has protective activity against streptozotocin-induced toxicity . Treatment with Cycloart-22-ene-3,25-diol can decrease liver malondialdehyde but increase superoxide dismutase and reduced glutathione . These findings suggest that the compound may have antioxidant properties and could protect against oxidative stress.

Action Environment

The action of Cycloart-22-ene-3,25-diol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by its melting point of 188°C . Additionally, its solubility in different solvents could influence its bioavailability and efficacy . .

Biochemische Analyse

Biochemical Properties

Cycloart-22-ene-3,25-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Cycloart-22-ene-3,25-diol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.

Cellular Effects

Cycloart-22-ene-3,25-diol exerts various effects on different cell types and cellular processes. In cancer cell lines, such as MDA-MB-231 and MCF-7, it induces apoptosis by modulating endoplasmic reticulum stress signaling pathways . This compound increases the levels of reactive oxygen species (ROS) and upregulates the expression of pro-apoptotic proteins, leading to cell death . Furthermore, Cycloart-22-ene-3,25-diol influences cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of Cycloart-22-ene-3,25-diol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Cycloart-22-ene-3,25-diol inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression by upregulating the unfolded protein response (UPR) components, such as CHOP, PERK, ATF6, BiP, and XBP1, which are involved in apoptosis . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloart-22-ene-3,25-diol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Cycloart-22-ene-3,25-diol remains stable under specific conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are essential to understand its temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of Cycloart-22-ene-3,25-diol vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as reducing oxidative stress and improving metabolic parameters . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cycloart-22-ene-3,25-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the activity of enzymes involved in lipid metabolism, contributing to its anti-inflammatory and antioxidant properties . Understanding these metabolic pathways is essential for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Cycloart-22-ene-3,25-diol within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues These interactions influence its therapeutic efficacy and potential side effects

Subcellular Localization

Cycloart-22-ene-3,25-diol exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZYVBWMZJVAO-VUTQOURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.